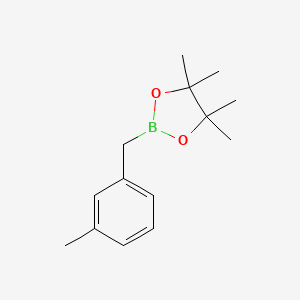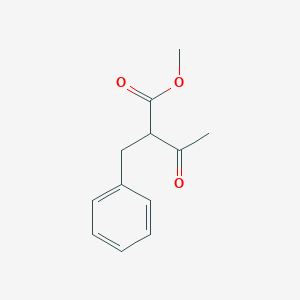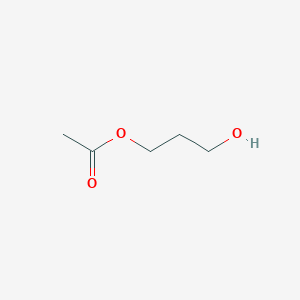
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide
Übersicht
Beschreibung
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable intermediate in the synthesis of various organic compounds .
Wirkmechanismus
Target of Action
It’s known that this compound can be used in the preparation of c-2 and c-20-diaryl steroidal derivatives , suggesting that it may interact with enzymes or receptors involved in steroid synthesis or signaling.
Mode of Action
As a Grignard reagent, it likely acts as a nucleophile, reacting with electrophilic carbon atoms in other molecules .
Biochemical Pathways
Its use in the synthesis of steroidal derivatives suggests it may influence pathways related to steroid metabolism .
Result of Action
Its role in the synthesis of steroidal derivatives suggests it may contribute to the formation of complex steroid structures .
Action Environment
The action of 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide can be influenced by environmental factors such as temperature and the presence of water . As a Grignard reagent, it is sensitive to moisture and can react violently with water . It is typically stored at low temperatures (2-8°C) to maintain stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide typically involves the reaction of 4-bromophenol with tetrahydropyran in the presence of magnesium. The reaction is carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:
Formation of 4-bromophenol: 4-bromophenol is synthesized by brominating phenol.
Protection of the hydroxyl group: The hydroxyl group of 4-bromophenol is protected by reacting it with tetrahydropyran to form 4-(2-Tetrahydro-2H-pyranoxy)bromobenzene.
Formation of the Grignard reagent: The protected bromobenzene is then reacted with magnesium in anhydrous tetrahydrofuran (THF) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and solvent purity are crucial for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution reactions: Can participate in halogen-metal exchange reactions.
Coupling reactions: Forms carbon-carbon bonds with electrophiles
Common Reagents and Conditions
Carbonyl compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.
Temperature: Reactions are usually carried out at low temperatures to control the reactivity
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Coupled products: Formed from reactions with various electrophiles
Wissenschaftliche Forschungsanwendungen
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a Grignard reagent, it is used to synthesize complex organic molecules.
Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material science: Involved in the preparation of polymers and other advanced materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent without the protecting group.
4-Methoxyphenylmagnesium bromide: Contains a methoxy group instead of the tetrahydropyran group.
4-Bromophenylmagnesium bromide: Lacks the protecting group and is more reactive
Uniqueness
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is unique due to the presence of the tetrahydropyran protecting group, which enhances its stability and selectivity in reactions. This makes it particularly useful in complex organic synthesis where selectivity is crucial .
Eigenschaften
IUPAC Name |
magnesium;2-(phenoxy)oxane;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h2-3,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWNAQZSBRFGPC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561232 | |
| Record name | Magnesium bromide 4-[(oxan-2-yl)oxy]benzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36637-44-2 | |
| Record name | Magnesium bromide 4-[(oxan-2-yl)oxy]benzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132252.png)
![2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132261.png)
![2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132268.png)
![2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132282.png)
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132288.png)





![3-[(4-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132338.png)
![3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132339.png)


